molecular formula C13H15N3O2 B5745396 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 59776-24-8

6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B5745396
CAS No.: 59776-24-8
M. Wt: 245.28 g/mol
InChI Key: GRCBYCDNGBXOKU-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 5739-95-7) is a pyrimidine-2,4-dione derivative characterized by a 3-methyl group at position 3 and a 3,4-dimethylphenyl-substituted amino group at position 5. Key synonyms include NSC 345661 and ZINC1580137 . Its structure (Figure 1) combines a planar pyrimidine-dione core with hydrophobic aryl and methyl groups, influencing solubility, binding affinity, and metabolic stability.

Figure 1: Structural diagram of this compound.

Properties

IUPAC Name

6-(3,4-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCBYCDNGBXOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)N(C(=O)N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354629
Record name STK068961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-24-8
Record name STK068961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using advanced techniques such as microwave-assisted synthesis or employing catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Hydroxy vs. 3-Methyl Substitutions

Compounds with a 3-hydroxy group differ in hydrogen-bonding capacity compared to 3-methyl derivatives.

Compound Name R3 R6 Yield (%) Melting Point (°C) Key Properties References
6-([1,1’-Biphenyl]-3-carbonyl)-3-hydroxypyrimidine-2,4(1H,3H)-dione (8g) OH Biphenyl-3-carbonyl 87 N/A High yield, confirmed by NMR/HRMS
3-Hydroxy-6-((4'-methyl-[1,1’-biphenyl]-4-yl)amino)pyrimidine-2,4(1H,3H)-dione (11b) OH 4'-Methylbiphenyl-4-amino N/A N/A Potential HIV RT inhibition
Target Compound CH3 3,4-Dimethylphenylamino N/A N/A Enhanced metabolic stability

Key Insights:

  • 3-Hydroxy derivatives (e.g., 8g, 11b) may exhibit stronger hydrogen-bonding interactions but lower metabolic stability due to oxidative susceptibility .
  • The 3-methyl group in the target compound likely improves lipophilicity and resistance to enzymatic degradation .

Variations in 6-Amino Substituents

The 6-position substituent significantly impacts biological activity and pharmacokinetics.

Compound Name R6 Substituent R3 Biological Activity References
Mavacamten (6-{[(1S)-1-phenylethyl]amino}-3-isopropylpyrimidine-2,4-dione) (1S)-1-Phenylethylamino Isopropyl Positive inotropic agent (cardiac)
6-(Phenylpropylamino)pyrimidine-2,4(1H,3H)-dione (CAS 58668-95-4) Phenylpropylamino H N/A
(S)-6-((Cyclopropyl(phenyl)methyl)amino)-3-isopropylpyrimidine-2,4-dione Cyclopropyl-phenylmethylamino Isopropyl Anti-mycobacterial candidate
Target Compound 3,4-Dimethylphenylamino CH3 Under investigation

Key Insights:

  • Mavacamten’s isopropyl and phenylethyl groups optimize cardiac tissue targeting .

Core Modifications and Additional Functional Groups

Modifications beyond positions 3 and 6 alter electronic and steric properties.

Compound Name Core Modification Key Feature References
6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 21236-97-5) Unsubstituted amino at R6 Simplest analog, lacks aryl group
6-((4'-Chloro-[1,1’-biphenyl]-4-yl)oxy)-3-hydroxy-1-methylpyrimidine-2,4-dione (10w) Oxyphenyl linkage Improved solubility
6-((2-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12j) Thioether substituent Enhanced electron-withdrawing effects

Key Insights:

  • Thioether and oxy linkages (e.g., 12j, 10w) introduce electron-withdrawing effects, altering reactivity .
  • The target’s dimethylphenyl group provides a balance of hydrophobicity and steric hindrance absent in simpler analogs .

Biological Activity

6-[(3,4-Dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 42212-19-1, is a heterocyclic compound belonging to the pyrimidine family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O2C_{11}H_{11}N_{3}O_{2}, with a molecular weight of 217.22 g/mol. The compound features a pyrimidine ring substituted with a dimethylphenyl amino group at the 6-position and a methyl group at the 3-position.

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.22 g/mol
Boiling PointNot available
SolubilityHigh
LogPNot specified

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been observed to exhibit Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against certain pathogens.

Enzyme Inhibition

One of the notable biological activities of this compound involves its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters and thus relevant in treating depression and other mood disorders. In vitro studies have demonstrated that certain derivatives exhibit competitive inhibition against MAO-A with IC50 values ranging from 0.060 µM to 0.241 µM, indicating strong inhibitory potential compared to standard inhibitors like moclobemide.

Table: Inhibition Profile of Related Compounds

CompoundIC50 (µM)Type of Inhibition
Compound 6b0.060Reversible
Moclobemide4.664Reversible
Clorgyline0.048Irreversible

Anticancer Activity

Preliminary studies have suggested that compounds within this class may exhibit anticancer properties. For example, cell line assays have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in metabolic pathways.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to its targets. For instance, docking simulations against MAO-A revealed that the compound forms significant interactions with key amino acids within the active site, suggesting a favorable binding conformation that supports its inhibitory activity.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives against clinical isolates of bacteria. Results indicated that certain analogs showed enhanced activity compared to traditional antibiotics.
  • Enzyme Inhibition Research : A paper published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of various pyrimidine derivatives as MAO inhibitors. The study highlighted that modifications at specific positions significantly influenced their inhibitory potency.

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